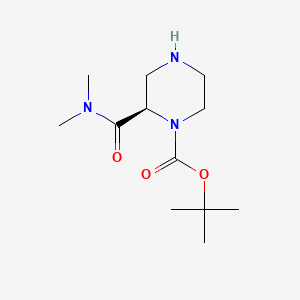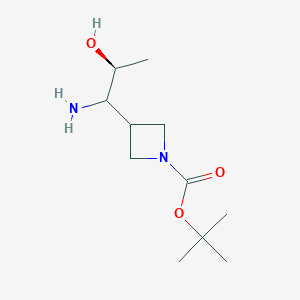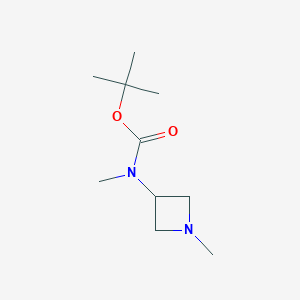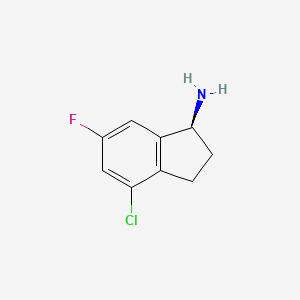
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that features a unique combination of chlorine and fluorine atoms on an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-6-fluoroindane.
Amination: The indane derivative undergoes a reductive amination reaction using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the selectivity of the desired enantiomer.
Purification: Implementing advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.
Aplicaciones Científicas De Investigación
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
4-Chloro-6-fluoroindane: The precursor in the synthesis of the amine compound.
4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(S)-4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the indane backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClFN |
|---|---|
Peso molecular |
185.62 g/mol |
Nombre IUPAC |
(1S)-4-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,9H,1-2,12H2/t9-/m0/s1 |
Clave InChI |
NCUSFGVNQSDSHF-VIFPVBQESA-N |
SMILES isomérico |
C1CC2=C([C@H]1N)C=C(C=C2Cl)F |
SMILES canónico |
C1CC2=C(C1N)C=C(C=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


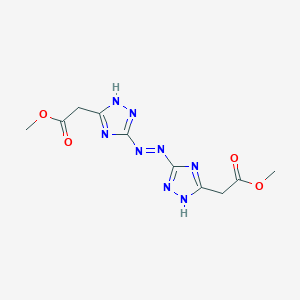
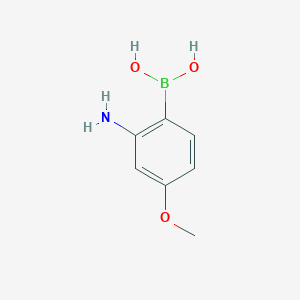
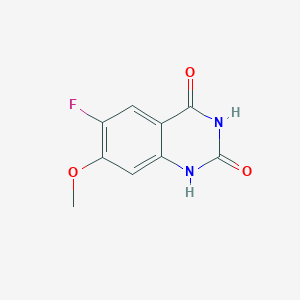


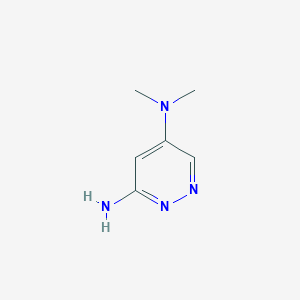
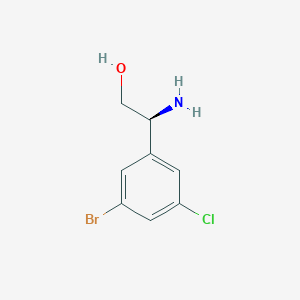
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)
